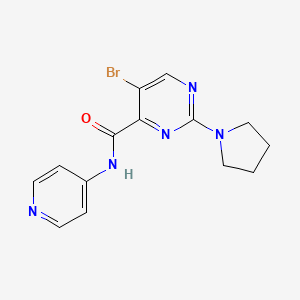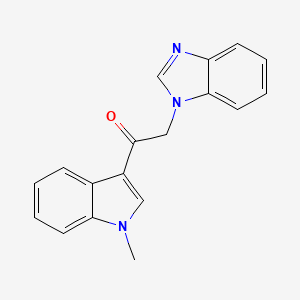![molecular formula C19H26N2OS B11046795 N-[2-(1-adamantylthio)ethyl]-N'-phenylurea](/img/structure/B11046795.png)
N-[2-(1-adamantylthio)ethyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-adamantylthio)ethyl]-N’-phenylurea is an organic compound characterized by the presence of an adamantylthio group attached to an ethyl chain, which is further connected to a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantylthio)ethyl]-N’-phenylurea typically involves the following steps:
Formation of the Adamantylthio Intermediate: The adamantylthio group can be introduced by reacting 1-adamantanethiol with an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions.
Coupling with Phenylurea: The intermediate is then reacted with phenylisocyanate to form the final product, N-[2-(1-adamantylthio)ethyl]-N’-phenylurea. This step usually requires a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1-adamantylthio)ethyl]-N’-phenylurea would likely involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions would be essential to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-adamantylthio)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the adamantylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as lithium aluminum hydride, which may affect the urea moiety.
Substitution: The phenylurea part can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(1-adamantylthio)ethyl]-N’-phenylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its adamantyl group is known for its ability to enhance the binding affinity of molecules to proteins and enzymes.
Medicine
N-[2-(1-adamantylthio)ethyl]-N’-phenylurea has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to create derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of N-[2-(1-adamantylthio)ethyl]-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group can enhance the binding affinity of the compound to its target, while the phenylurea moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target protein or enzyme, leading to the desired biological or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1-adamantylthio)ethyl]-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.
N-[2-(1-adamantylthio)ethyl]-N’-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
N-[2-(1-adamantylthio)ethyl]-N’-benzylurea: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N-[2-(1-adamantylthio)ethyl]-N’-phenylurea is unique due to the presence of the phenyl group, which can participate in π-π interactions and other aromatic interactions. This can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C19H26N2OS |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[2-(1-adamantylsulfanyl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C19H26N2OS/c22-18(21-17-4-2-1-3-5-17)20-6-7-23-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,22) |
InChI-Schlüssel |
FLFSGZYVDHHZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)SCCNC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclohexyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11046718.png)
![4-(4-fluorophenyl)-7-(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11046723.png)
![2-Methoxy-5-[4-(4-methoxyphenyl)-5-isoxazolyl]phenol](/img/structure/B11046724.png)
![3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046727.png)
![3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11046728.png)
![4-Amino-1-(3,4-dimethylphenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046736.png)
![2,4-Dichloro-N-[2-(4-methoxyphenyl)-4-(1-pyrrolidinylcarbonyl)-1,2,3-thiadiazol-5(2H)-yliden]benzamide](/img/structure/B11046738.png)

![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046752.png)
![1-(3-methylphenyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11046756.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046760.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B11046787.png)
